![molecular formula C25H29N5O3 B10986775 N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986775.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazinyl group, and a pyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 2-methoxyphenyl intermediate through a series of reactions, including nitration, reduction, and methylation.
Formation of the Phenylpiperazinyl Intermediate: The next step involves the synthesis of the 4-phenylpiperazinyl intermediate through the reaction of phenylhydrazine with piperazine.
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized through the reaction of hydrazine with a suitable diketone.
Coupling Reactions: The final step involves the coupling of the methoxyphenyl, phenylpiperazinyl, and pyridazinyl intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: This compound shares structural similarities with N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide, particularly in the methoxyphenyl group.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound also has structural similarities, with additional methoxy groups on the phenyl ring.
Uniqueness
This compound is unique due to its combination of methoxyphenyl, phenylpiperazinyl, and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C25H29N5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N5O3/c1-33-22-10-6-5-7-20(22)13-14-26-24(31)19-30-25(32)12-11-23(27-30)29-17-15-28(16-18-29)21-8-3-2-4-9-21/h2-12H,13-19H2,1H3,(H,26,31) |
InChI Key |
OSECOOGMNOGOEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


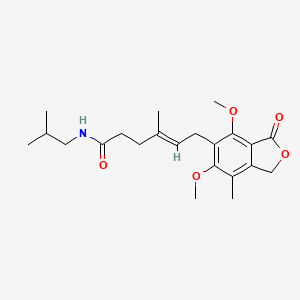
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10986705.png)
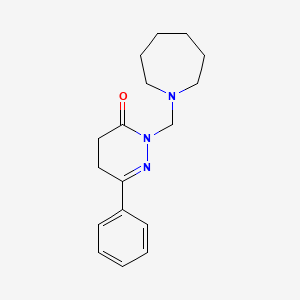
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10986722.png)
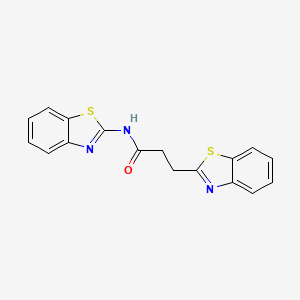

![3-(4-chlorophenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10986735.png)
![11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B10986740.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10986747.png)
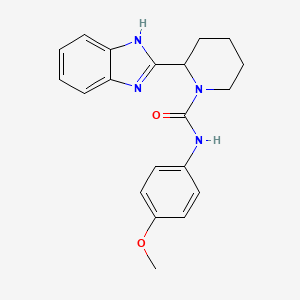
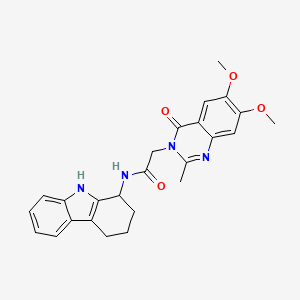
![3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B10986768.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10986779.png)
![(4-Fluorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10986783.png)
